1-Bromo-2,4-dimethoxy-5-methylbenzene: Structural Profiling, Mechanistic Synthesis, and Applications in Oncology Drug Development
1-Bromo-2,4-dimethoxy-5-methylbenzene: Structural Profiling, Mechanistic Synthesis, and Applications in Oncology Drug Development
Executive Summary
1-Bromo-2,4-dimethoxy-5-methylbenzene (CAS: 19345-87-0) is a highly versatile, poly-substituted aromatic building block utilized extensively in advanced organic synthesis and medicinal chemistry[1][2]. Characterized by its electron-rich dimethoxy core and an orthogonal synthetic handle (the bromine atom), this compound serves as a critical intermediate in the total synthesis of complex coumestans[3]. Most notably, it is a foundational precursor in developing derivatives of the anticancer natural product Psoralidin and the melanin synthesis inhibitor Lespeflorin I1, which demonstrate significant targeted efficacy against prostate cancer cell lines[4].
Physicochemical & Structural Profiling
Understanding the physicochemical properties of 1-bromo-2,4-dimethoxy-5-methylbenzene is essential for predicting its solubility, reactivity, and behavior in subsequent cross-coupling reactions. The quantitative data below summarizes its core profile[1][2]:
| Property | Value |
| CAS Number | 19345-87-0 |
| Molecular Formula | C9H11BrO2 |
| Molecular Weight | 231.09 g/mol |
| SMILES | CC1=C(OC)C=C(OC)C(Br)=C1 |
| Topological Polar Surface Area (TPSA) | 18.46 Ų |
| LogP | 2.77 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
| Standard Purity | ≥95% - 98% |
| Storage Conditions | Sealed in dry environment, 2-8 °C |
Mechanistic Synthesis: Selective Mono-Alkylation
The synthesis of 1-bromo-2,4-dimethoxy-5-methylbenzene is achieved via the selective desymmetrization of 4,6-dimethoxy-1,3-dibromobenzene (also referred to as 1,5-dibromo-2,4-dimethoxybenzene)[3].
Causality & Rationale: This transformation relies on a highly controlled halogen-metal exchange. Utilizing3 at a depressed temperature (-10 °C) ensures that only one of the two sterically hindered bromine atoms undergoes exchange to form the arylmagnesium intermediate[3]. If a stronger base like n-butyllithium were used at higher temperatures, double-lithiation or unwanted nucleophilic aromatic substitution could occur. The resulting Grignard intermediate is sufficiently nucleophilic to be trapped by methyl iodide (MeI) via an SN2 mechanism, yielding the target methylated product without over-alkylation[3].
Fig 1: Mechanistic workflow for the selective mono-methylation of 4,6-dimethoxy-1,3-dibromobenzene.
Self-Validating Protocol: Synthesis of 1-Bromo-2,4-dimethoxy-5-methylbenzene [3]
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Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 4,6-dimethoxy-1,3-dibromobenzene (1.50 g, 5.07 mmol) and anhydrous tetrahydrofuran (THF). Cool the system to -10 °C using an ice/salt bath.
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Halogen-Metal Exchange: Dropwise add i-PrMgCl (1 M in THF, 7.0 mL, 7.0 mmol) to the solution. Maintain the temperature at -10 °C and stir for 45 minutes to ensure complete mono-magnesiation.
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Electrophilic Trapping: Slowly add methyl iodide (0.5 mL, 7.7 mmol) dropwise to the reaction mixture.
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Propagation: Stir the mixture at -10 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (rt), stirring for an additional 4 hours.
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Quenching & Workup: Quench the unreacted Grignard reagent and excess MeI by carefully adding 10% aqueous HCl (15 mL). Remove the THF under reduced pressure.
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Extraction: Extract the aqueous residue with ethyl acetate (2 × 50 mL). Wash the combined organic layers with distilled water (2 × 30 mL) and brine (20 mL).
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Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.
Downstream Applications: Lithiation and Carboxylation in Oncology
The primary utility of 1-bromo-2,4-dimethoxy-5-methylbenzene lies in its downstream functionalization. The remaining bromine atom serves as an orthogonal handle for cross-coupling or lithiation. In the synthesis of Psoralidin derivatives, the compound is subjected to lithium-halogen exchange using n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C)[3].
Causality & Rationale: Cryogenic temperatures (-78 °C) are mandatory during the addition of n-BuLi to prevent the highly reactive aryllithium species from acting as a base and abstracting adjacent protons (leading to benzyne formation) or attacking the methoxy groups[3]. Trapping the aryllithium intermediate with anhydrous carbon dioxide (CO2) efficiently generates 2,4-dimethoxy-5-methylbenzoic acid, a direct precursor for the condensation reactions that build the tetracyclic coumestan core of4[3][4]. These derived structures have demonstrated potent apoptosis-inducing activity in prostate cancer cell lines and act as melanin synthesis inhibitors[4].
Fig 2: Downstream transformation into Psoralidin derivatives and subsequent biological targeting.
Self-Validating Protocol: Synthesis of 2,4-Dimethoxy-5-methylbenzoic Acid [3]
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Preparation: Dissolve 1-bromo-2,4-dimethoxy-5-methylbenzene (approx. 420 mg, 1.82 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere and cool to -78 °C using a dry ice/acetone bath.
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Lithiation: Dropwise add n-BuLi (2.5 M in THF, 0.87 mL, 2.18 mmol). Stir the solution at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.
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Carboxylation: Bubble anhydrous CO2 gas directly through the solution for 45 minutes. Remove the cooling bath and allow the reaction to gradually warm to room temperature.
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Workup: Remove the THF in vacuo. Treat the residue with saturated aqueous NaHCO3 (30 mL) to form the water-soluble sodium carboxylate salt.
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Purification: Wash the aqueous layer with ethyl acetate to remove unreacted starting material and neutral impurities. Acidify the aqueous layer with concentrated HCl to precipitate the free benzoic acid, then extract with ethyl acetate (2 × 75 mL). Dry and concentrate to isolate the product.
Safety, Handling, and Storage
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Storage: Must be stored sealed in a dry environment at 2-8 °C to prevent oxidative degradation of the electron-rich aromatic ring[2].
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Handling: Use strictly anhydrous conditions (flame-dried glassware, inert atmosphere) when utilizing this compound in organometallic reactions to prevent premature quenching of highly reactive Grignard or organolithium intermediates.
References
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Title: Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I Source: NIH / PubMed Central URL: [Link]
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Title: Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I (Protocol Details) Source: NIH / PubMed Central URL: [Link]
Sources
- 1. 1-Bromo-2,4-dimethoxy-5-methylbenzene 95% | CAS: 19345-87-0 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I - PMC [pmc.ncbi.nlm.nih.gov]
